molecular formula C13H25NO B8719845 N-(1-Methylnonyl)acrylamide CAS No. 72469-39-7

N-(1-Methylnonyl)acrylamide

Cat. No.: B8719845
CAS No.: 72469-39-7
M. Wt: 211.34 g/mol
InChI Key: ZHGWIENOBKPCMX-UHFFFAOYSA-N
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Description

N-(1-Methylnonyl)acrylamide is an acrylamide derivative featuring a branched alkyl substituent (1-methylnonyl group) attached to the nitrogen atom of the acrylamide backbone. Acrylamides are widely studied for their roles in polymer chemistry, drug discovery, and bioactive natural products . The 1-methylnonyl substituent introduces significant hydrophobicity, which may influence solubility, aggregation behavior, and biological interactions compared to shorter-chain or aromatic analogs.

Properties

CAS No.

72469-39-7

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-decan-2-ylprop-2-enamide

InChI

InChI=1S/C13H25NO/c1-4-6-7-8-9-10-11-12(3)14-13(15)5-2/h5,12H,2,4,6-11H2,1,3H3,(H,14,15)

InChI Key

ZHGWIENOBKPCMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Acrylamide Derivatives

N-(1-Methylnonyl)acrylamide shares a common acrylamide core with other derivatives but differs in the nitrogen-bound substituent. Key structural analogs and their substituents include:

Compound Name Substituent on N-Acrylamide Key Features Reference
N-(4-Methoxyphenyl)acrylamide 4-Methoxyphenyl Aromatic, polar substituent
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Complex phenolic-alkyl chain Antioxidant/anti-inflammatory activity
N,N-Bis(2-methoxyethyl)acrylamide Two 2-methoxyethyl groups High water solubility
N-trans-Feruloyltyramine Feruloyl-linked tyramine Neuroprotective effects
This compound Branched C10 alkyl (1-methylnonyl) High lipophilicity (Inferred)

Key Observations :

  • Aromatic substituents (e.g., methoxyphenyl) enhance π-π stacking and polar interactions, favoring crystallinity .
  • Hydrophilic substituents (e.g., 2-methoxyethyl) improve aqueous solubility, critical for biomedical applications .
  • Branched alkyl chains (e.g., 1-methylnonyl) likely reduce melting points and increase lipid membrane permeability compared to linear chains or aromatic groups .

Physicochemical Properties

The 1-methylnonyl group imparts distinct properties compared to other substituents:

Property Aryl-Substituted Acrylamides Alkyl-Substituted Acrylamides This compound (Inferred)
Solubility Low in water, high in DMSO Moderate in polar solvents Low water solubility, high in hexane
Melting Point 120–180°C (crystalline) 50–80°C (amorphous) <50°C (branched alkyl reduces crystallinity)
LogP 2.5–3.5 4.0–5.0 ~6.0 (highly lipophilic)

Basis :

  • Aryl groups (e.g., 4-methoxyphenyl) increase rigidity and melting points .
  • Branched alkyl chains disrupt packing, lowering melting points and enhancing lipid solubility .

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